N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
Description
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a structurally complex ethanediamide derivative characterized by a central ethanediamide backbone substituted with a 2-methoxy-5-methylphenyl group and a hybrid side chain containing azepane (a seven-membered nitrogen heterocycle) and thiophen-3-yl moieties. The azepane ring may enhance solubility or modulate binding interactions, while the thiophen-3-yl group could contribute to π-conjugation, a feature leveraged in imaging agents like PT-ADA-PPR ().
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-7-8-20(28-2)18(13-16)24-22(27)21(26)23-14-19(17-9-12-29-15-17)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKQROSBHJZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogs: PT-ADA-PPR (), N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (), and thenylchlor (). Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide and Analogs
Functional and Application-Based Comparisons
- Biomedical Imaging: PT-ADA-PPR’s dual-color lysosome imaging capability stems from extended conjugation via thiophene and azepane-derived side chains .
Flavoring and Bioavailability :
- Pesticidal Activity: Thenylchlor’s thienyl and methoxy groups are critical for herbicidal action, possibly through interference with plant lipid synthesis . While the target compound’s ethanediamide core differs, its thiophen-3-yl group might confer unintended bioactivity in non-target organisms.
Physicochemical and Electronic Properties
- Solubility :
- Electronic Effects :
- Thiophene’s electron-rich π-system in the target compound and PT-ADA-PPR enables tunable optical properties, a feature absent in thenylchlor’s simpler thienyl group .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
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Coupling of azepane derivatives : Azepane-1-yl intermediates are prepared using epoxide ring-opening reactions with sodium hydroxide in ethanol, followed by thiol-ene click chemistry for thiophene integration .
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Ethanediamide backbone formation : Amidation reactions under anhydrous conditions (e.g., DMF as solvent) with carbodiimide coupling agents (e.g., EDC/HOBt) .
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Purification : Chromatographic techniques (HPLC or flash column chromatography) ensure >95% purity. Monitor via TLC and NMR for intermediate validation .
- Key Reaction Conditions :
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Azepane-thiophene coupling | Ethanol | 40°C | NaOH | 65–75 |
| Amidation | DMF | RT | EDC/HOBt | 50–60 |
Q. How is the structural integrity of the compound confirmed?
- Methodological Answer : Use a combination of:
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NMR spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity (e.g., ethanediamide carbonyl peaks at ~168–170 ppm) and substituents (thiophene aromatic protons at 6.8–7.2 ppm) .
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Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
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X-ray crystallography : Resolve stereochemistry of the azepane-thiophene ethyl group (if crystalline) .
- Example Spectral Data :
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiophene C-H | 6.8–7.2 | 125–130 |
| Azepane N-CH₂ | 2.6–3.1 | 45–50 |
| Methoxy (OCH₃) | 3.75 (s) | 55–56 |
Q. What are the primary biological targets or assays for initial screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to azepane’s affinity for neurological targets .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. Strategies include:
- Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products .
- Pharmacokinetic optimization : Modify the methoxy group to improve bioavailability (e.g., replace with trifluoromethyl ).
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Critical factors:
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Solvent selection : Replace ethanol with acetonitrile for azepane coupling to reduce side reactions (yield increases by 15%) .
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Temperature control : Use microwave-assisted synthesis for amidation (80°C, 20 min) to enhance efficiency .
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Catalyst screening : Test Pd/C for hydrogenation steps to minimize byproducts .
- Optimized Parameters :
| Parameter | Baseline | Optimized |
|---|---|---|
| Solvent | Ethanol | Acetonitrile |
| Temperature | 40°C | 80°C (microwave) |
| Catalyst | NaOH | Pd/C |
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- DFT calculations : Predict reaction pathways for azepane-thiophene coupling (e.g., transition state energy barriers ).
- Molecular docking : Simulate binding to GPCRs using AutoDock Vina; prioritize poses with hydrogen bonds to the ethanediamide carbonyl .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic deconvolution : Use siRNA knockdown to identify pathway-specific effects (e.g., apoptosis vs. necrosis) .
- Check purity : Confirm compound integrity via HPLC post-assay (degradation products may skew results) .
- Dose-response curves : Compare IC₅₀ values in resistant vs. sensitive cell lines to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
